molecular formula C15H15Cl2NO B14622081 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide CAS No. 57357-78-5

2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide

Cat. No.: B14622081
CAS No.: 57357-78-5
M. Wt: 296.2 g/mol
InChI Key: KXIZMYQNBJKLHA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and an ethynyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-ethynylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(1-dimethylamino)cyclohexylbenzamide: Similar structure but with a dimethylamino group instead of an ethynyl group.

    2,4-Dichloro-N-(1-methylcyclohexyl)benzamide: Similar structure but with a methyl group instead of an ethynyl group.

Uniqueness

2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs

Properties

CAS No.

57357-78-5

Molecular Formula

C15H15Cl2NO

Molecular Weight

296.2 g/mol

IUPAC Name

2,4-dichloro-N-(1-ethynylcyclohexyl)benzamide

InChI

InChI=1S/C15H15Cl2NO/c1-2-15(8-4-3-5-9-15)18-14(19)12-7-6-11(16)10-13(12)17/h1,6-7,10H,3-5,8-9H2,(H,18,19)

InChI Key

KXIZMYQNBJKLHA-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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